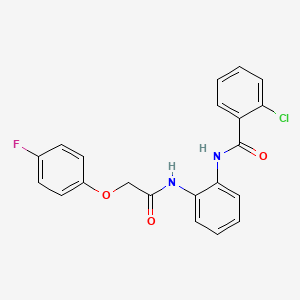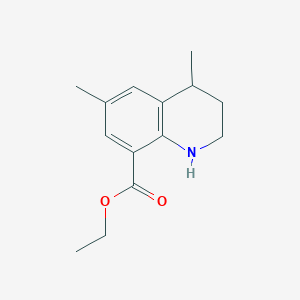
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea and related compounds involves multiple steps, including the reaction of 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole with 4-chlorobenzoyl isocyanate, showcasing the complexity and specificity required in creating such molecules. These compounds have shown fungicidal activity and are part of a broader exploration into urea derivatives with significant biological effects (Tan Xiao-hong, 2006).
Molecular Structure Analysis
Structural characterization techniques such as IR, ^1H NMR, MS, and elemental analysis play a crucial role in confirming the molecular structure of synthesized compounds. For example, the structure of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was thoroughly characterized using these methods, ensuring the accuracy of the molecular structure and the success of the synthesis process (Tan Xiao-hong, 2006).
Chemical Reactions and Properties
The reactivity and potential biological activity of compounds like this compound are of particular interest. Research on similar molecules has shown that urea derivatives can serve as potent antiproliferative agents, with certain modifications enhancing their biological activity against various cancer cell lines. This underscores the importance of chemical modifications in developing therapeutically relevant compounds (Chuanming Zhang et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in biological systems. While specific data on this compound is limited, analogous compounds have been studied for their crystal structures and bioactivities, providing insights into how structural features affect their physical properties and biological activities (Xin-jian Song et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, is crucial for the development of therapeutically relevant compounds. Studies on similar urea derivatives have demonstrated a range of biological activities, highlighting the importance of chemical structure in determining the potential use of these compounds in medicinal chemistry (Weiwei Li et al., 2019).
科学的研究の応用
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives, including compounds structurally related to 1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, have demonstrated cytokinin-like activity, which is pivotal in regulating plant growth and development. These substances have been identified as positive regulators of cell division and differentiation in plant biology, often exceeding the activity of natural adenine-based cytokinins. Their structure-activity relationship studies have been instrumental in identifying new urea cytokinins with specific enhancements in adventitious root formation, highlighting their potential in agricultural applications and in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Anticancer Research
Research on urea derivatives has extended into the realm of anticancer agents, where specific structural configurations have shown promise. For instance, the synthesis and in vitro assays of 1-aryl-3-(2-chloroethyl) ureas have explored their cytotoxicity against human adenocarcinoma cells, indicating the potential of such compounds to act as anticancer agents. This research direction suggests that structural analogs of this compound could be developed into therapeutic agents targeting various cancers (Gaudreault et al., 1988).
Corrosion Inhibition
The application of urea derivatives in the field of materials science, particularly in corrosion inhibition, is another area of interest. Mannich bases derived from urea, for instance, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic conditions. These studies have demonstrated that such compounds can significantly increase corrosion resistance, offering valuable insights into the design of new corrosion inhibitors for industrial applications (Jeeva et al., 2015).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGUPACKJHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)







